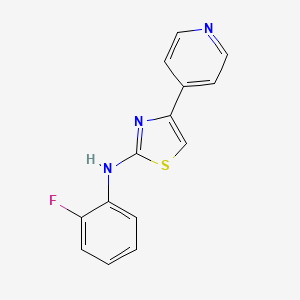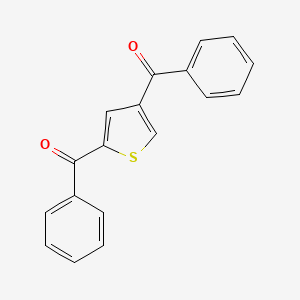![molecular formula C21H17NO4 B5719821 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate, also known as MPACOPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce apoptosis in cancer cells. Topoisomerases are enzymes that are involved in DNA replication and transcription, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of gene expression. 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate in lab experiments is its versatility, as it can be used as a building block for the synthesis of various compounds. Additionally, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has shown promising results as a potential anticancer agent, which makes it a valuable tool for cancer research. However, one of the limitations of using 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, further studies are needed to elucidate the mechanism of action of 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate and to optimize its structure for improved efficacy and selectivity. In materials science, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate could be used as a building block for the synthesis of new functional materials with unique properties. In organic synthesis, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate could be used as a versatile reagent for the synthesis of various compounds with potential applications in pharmaceuticals and materials science.
Conclusion:
In conclusion, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate is a chemical compound with a range of potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate is needed to fully understand its potential and to optimize its structure for various applications.
Méthodes De Synthèse
The synthesis of 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate involves the reaction between 4-(hydroxy)phenyl benzoate and methyl(phenyl)aminoformate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with trifluoroacetic acid (TFA) to obtain 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate.
Applications De Recherche Scientifique
4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has shown promising results as a potential anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce apoptosis. In materials science, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic synthesis, 4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
[4-[methyl(phenyl)carbamoyl]oxyphenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-22(17-10-6-3-7-11-17)21(24)26-19-14-12-18(13-15-19)25-20(23)16-8-4-2-5-9-16/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSPGRKHOAHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Methyl(phenyl)carbamoyl]oxyphenyl] benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)

![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)